molecular formula C15H18ClN3O B1252227 (R)-Uniconazole CAS No. 83657-16-3

(R)-Uniconazole

Cat. No. B1252227
CAS RN: 83657-16-3
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-CZAWJFPGSA-N
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Description

Synthesis Analysis

(R)-Uniconazole and its derivatives are synthesized with a focus on polar sites, leading to modifications that enhance the molecule's inhibitory effect on ABA 8'-hydroxylase. The synthesis involves the introduction of hydrophilic functional groups and conformational adjustments to increase affinity for the enzyme's active site, highlighting the molecule's versatile chemical framework conducive to targeted functional modifications for increased biological activity (Todoroki et al., 2008).

Molecular Structure Analysis

The molecular structure of (R)-Uniconazole is characterized by the presence of a 1,2,4-triazole ring, which is integral to its mode of action as a plant growth regulator and enzyme inhibitor. The structural analysis reveals that specific conformations and the presence of hydrophilic functional groups significantly contribute to the molecule's biological efficacy, with variations in these groups offering insights into the structure-activity relationship essential for designing more potent inhibitors (Todoroki et al., 2009).

Chemical Reactions and Properties

(R)-Uniconazole's chemical reactivity, particularly in forming complexes with metals, showcases its versatile chemical properties. A study on the synthesis and antifungal activity of a divalent cobalt(II) complex with uniconazole demonstrates the compound's potential in agriculture beyond plant growth regulation, highlighting its fungicidal properties and the impact of metal complex formation on its biological activities (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of (R)-Uniconazole, including its solubility, melting point, and stability, are crucial for its application as a plant growth regulator. These properties determine the compound's efficacy in agricultural settings, influencing its absorption, distribution, and activity within plant tissues. The detailed analysis of these properties is essential for optimizing the use of (R)-Uniconazole in enhancing crop production and stress resistance.

Chemical Properties Analysis

The chemical properties of (R)-Uniconazole, including its reactivity with other substances, stability under various conditions, and degradation pathways, are fundamental to understanding its role as a plant growth regulator. Studies focusing on the interaction of (R)-Uniconazole with enzymes and other molecules within the plant system provide insights into its mechanism of action and potential side effects, leading to more targeted and efficient use in agriculture (Fletcher & Hofstra, 1990).

Scientific Research Applications

  • Maize Production in Semiarid Regions : Uniconazole is beneficial in water-saving agriculture and improves maize production in semiarid regions. It enhances seed filling rates by regulating endogenous hormone contents, particularly increasing zeatin and abscisic acid while reducing gibberellic acid content during seed filling (Ahmad et al., 2018).

  • Effects on Mung Bean : In mung bean, uniconazole application enhances photosynthetic indicators, improves root distribution, and increases yield. It also affects water absorption by roots, contributing to better yield and quality (Zhou et al., 2021).

  • Impact on Plant Hormones and Growth : Uniconazole's effects on plant hormones like gibberellins, brassinosteroids, and sterols have been studied, revealing complex interactions that influence plant growth and development (Yokota et al., 1991).

  • Application in Landscape Plants : The growth response of various landscape plants to uniconazole has been observed, showing its effectiveness in suppressing growth and influencing shoot dry weight (Warren, 1990).

  • Improving Lignin Biosynthesis and Lodging Resistance : Uniconazole application can alleviate lodging stress in maize by enhancing lignin metabolism, thereby improving lodging resistance and grain yield (Ahmad et al., 2018).

  • Enhancing Wheat Protein Components : The application of uniconazole in wheat under stress conditions has been found to improve the content of protein components, subsequently enhancing the flour processing quality (Han & Wen-yu, 2005).

  • Protection in Wheat Seedlings : Uniconazole offers protection to wheat seedlings against various stresses, including drought and temperature variations. It enhances antioxidant defense systems and improves the effectiveness of plant growth-regulating properties (Fletcher & Hofstra, 1990).

  • Drought Tolerance in Hemp : Research shows that uniconazole treatment increases drought tolerance in hemp by regulating physiological and molecular characteristics, enhancing chlorophyll content, photosynthesis, and altering endogenous hormone levels (Jiang et al., 2021).

Mechanism of Action

Target of Action

The primary target of ®-Uniconazole is the enzyme known as Gibberellin 20-oxidase . This enzyme plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .

Mode of Action

®-Uniconazole interacts with its target by inhibiting the activity of Gibberellin 20-oxidase . This inhibition disrupts the normal biosynthesis of gibberellins, leading to a reduction in the levels of these hormones . The resulting changes include a decrease in stem elongation and an overall dwarfing effect on the plant .

Biochemical Pathways

The affected biochemical pathway is the gibberellin biosynthesis pathway . By inhibiting Gibberellin 20-oxidase, ®-Uniconazole prevents the conversion of GA20 to GA1, leading to a decrease in the levels of bioactive gibberellins . The downstream effects include reduced stem elongation and modified flowering times .

Pharmacokinetics

It is known that the compound is absorbed by the plant tissues and transported to the site of action . The impact on bioavailability is influenced by factors such as the method of application, environmental conditions, and the specific characteristics of the plant species .

Result of Action

The molecular effect of ®-Uniconazole’s action is the inhibition of Gibberellin 20-oxidase, leading to a decrease in gibberellin levels . At the cellular level, this results in reduced cell elongation and division, leading to a dwarfing effect . The visible result is a plant with shorter stems and potentially altered flowering times .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-Uniconazole. Factors such as temperature, light, soil pH, and moisture can affect the absorption, distribution, metabolism, and excretion of the compound in the plant . For example, higher temperatures may increase the rate of absorption and distribution, potentially enhancing the dwarfing effect .

properties

IUPAC Name

(E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVFADWVLCOPU-CZAWJFPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317114
Record name (R)-Uniconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Uniconazole

CAS RN

83657-16-3
Record name (R)-Uniconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83657-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uniconazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Uniconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNICONAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34244NB26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of (R)-Uniconazole in plants, and how does it affect their growth?

A1: (R)-Uniconazole inhibits plant growth by disrupting the biosynthesis of gibberellins, a class of plant hormones essential for stem elongation. [, ] It achieves this by specifically targeting the cytochrome P450 enzyme ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. [] By inhibiting this enzyme, (R)-Uniconazole reduces the production of gibberellins, ultimately leading to shorter plant height and other growth-regulating effects. [, ]

Q2: Besides its effects on plant growth, does (R)-Uniconazole impact other physiological processes in zebrafish?

A3: While one of the papers primarily focuses on (R)-Uniconazole's application as a plant growth retardant, [] another study investigates its enantioselective toxicity in zebrafish. [] This research suggests that (R)-Uniconazole can induce oxidative stress, neurotoxicity, and thyroid disruption in zebrafish. [] This highlights that (R)-Uniconazole's biological activity extends beyond plant systems and can have significant effects on aquatic organisms. Further research is crucial to understand the full scope of its potential environmental impacts and the underlying mechanisms of toxicity.

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